(2-Methoxy-phenylamino)-phenyl-acetic acid
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Overview
Description
(2-Methoxy-phenylamino)-phenyl-acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a methoxy group (-OCH3) and an amino group (-NH2) attached to a phenyl ring, which is further connected to a phenylacetic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-phenylamino)-phenyl-acetic acid typically involves the reaction of 2-methoxyaniline with phenylacetic acid under specific conditions. One common method is the nucleophilic addition of 2-methoxyaniline to phenylacetic acid, followed by acid-catalyzed cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-phenylamino)-phenyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
(2-Methoxy-phenylamino)-phenyl-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-phenylamino)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
(E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid: Studied for its DNA binding and anticancer properties.
Uniqueness
(2-Methoxy-phenylamino)-phenyl-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxy group and an amino group attached to a phenyl ring, along with the phenylacetic acid moiety, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
60561-73-1 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H15NO3/c1-19-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10,14,16H,1H3,(H,17,18) |
InChI Key |
PDUDOAVLOFDXSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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